molecular formula C24H30N4O4 B14133533 1-N',10-N'-dibenzoyldecanedihydrazide

1-N',10-N'-dibenzoyldecanedihydrazide

Cat. No.: B14133533
M. Wt: 438.5 g/mol
InChI Key: LZRRMLVWPSNWST-UHFFFAOYSA-N
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Description

1-N’,10-N’-dibenzoyldecanedihydrazide is an organic compound with the molecular formula C24H30N4O4 It is a hydrazide derivative, characterized by the presence of two benzoyl groups attached to a decane backbone through hydrazide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’,10-N’-dibenzoyldecanedihydrazide typically involves the reaction of decanedioic acid with hydrazine hydrate to form decanedihydrazide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for 1-N’,10-N’-dibenzoyldecanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-N’,10-N’-dibenzoyldecanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.

Major Products

    Oxidation: Benzoyl oxides and decanedihydrazide derivatives.

    Reduction: Benzoyl hydrazine and decane derivatives.

    Substitution: Various substituted benzoyl and decane derivatives.

Scientific Research Applications

1-N’,10-N’-dibenzoyldecanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-N’,10-N’-dibenzoyldecanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, its hydrazide groups can interact with carbonyl-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-N’,3-N’-dibenzoylbenzene-1,4-dicarbohydrazide
  • N’1,N’10-bis(2-ethoxybenzylidene)decanedihydrazide

Uniqueness

1-N’,10-N’-dibenzoyldecanedihydrazide is unique due to its specific decane backbone and the presence of two benzoyl groups This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

1-N',10-N'-dibenzoyldecanedihydrazide

InChI

InChI=1S/C24H30N4O4/c29-21(25-27-23(31)19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(30)26-28-24(32)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI Key

LZRRMLVWPSNWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CCCCCCCCC(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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